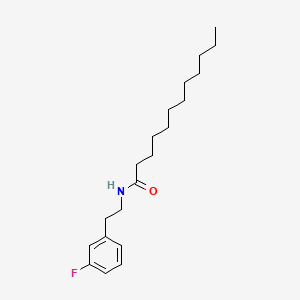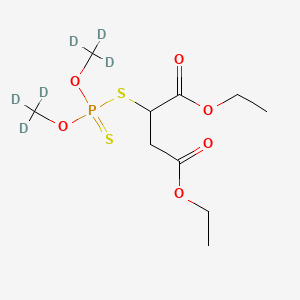
Saccharocarcin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Saccharocarcin A is an unusual tetronic acid structurally related to kijanimicin, chlorothricin, tetrocarcin, and versipelostatin . It exhibits pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . This compound is a macrocyclic lactone produced by the bacterium Saccharothrix aerocolonigenes subsp. antibiotica .
生化学分析
Biochemical Properties
Saccharocarcin A interacts with various enzymes and proteins. Versipelostatin, a compound structurally related to this compound, was shown to inhibit transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation resulting in unfolded protein response (UPR) . Another related compound, Tetrocarcin A, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . The UPR-inhibitory action of Versipelostatin, a related compound, was seen only in conditions of glucose deprivation and caused selective and massive killing of the glucose-deprived cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. The structures of this compound and its analogs were determined by their spectral data, and chemical degradation . All these compounds are derived from two modified tetronic acid homologs which differ from other tetronic acids by having an ethyl or propyl side chain at C-23 and a methyl group at C-16 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Saccharocarcin A involves complex organic reactions due to its macrocyclic lactone structure. The detailed synthetic routes are not widely documented, but it is known that the compound is derived from modified tetronic acid homologs .
Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the difficulty in obtaining high yields. It is typically isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica .
化学反応の分析
Types of Reactions: Saccharocarcin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tetronic acid moiety.
Reduction: Reduction reactions can alter the macrocyclic lactone ring.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly on the sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Saccharocarcin A has several scientific research applications:
作用機序
Saccharocarcin A exerts its effects by inhibiting transcription from the promoter of GRP78, a gene activated as part of a stress signaling pathway under glucose deprivation . This results in the unfolded protein response, causing the death of glucose-deprived cells . Additionally, it targets the phosphatidylinositide-3’-kinase/Akt signaling pathway, which is crucial in cell survival and proliferation .
類似化合物との比較
- Kijanimicin
- Chlorothricin
- Tetrocarcin
- Versipelostatin
Comparison: Saccharocarcin A is unique due to its specific structure and the presence of a novel sugar-amide at C-17 . While it shares structural similarities with kijanimicin, chlorothricin, tetrocarcin, and versipelostatin, its distinct biological activity and mechanism of action set it apart .
特性
CAS番号 |
158475-32-2 |
|---|---|
分子式 |
C67H101NO20 |
分子量 |
1240.532 |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChIキー |
QQZJNABARVXBJD-IXCNRNCNSA-N |
SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
外観 |
White solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)




